1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
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Overview
Description
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by its unique structure, which includes a fused bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions such as microwave irradiation and the use of nucleophilic reagents.
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions that are optimized for large-scale synthesis. These methods focus on the efficient construction of the bicyclic core through annulation reactions, such as the Knorr or Paal–Knorr reactions .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be acylated or alkylated, resulting in a mixture of isomers .
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and sodium azide for nucleophilic substitution . These reactions are typically carried out in solvents such as carbon tetrachloride and acetone-water mixtures.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. For instance, as an HNE inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation . In the context of antiviral research, the compound inhibits the SARS-CoV-2 main protease by binding to its active site, blocking the replication of the virus .
Comparison with Similar Compounds
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds such as:
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has a phenyl group instead of an ethyl group, which can affect its reactivity and biological activity.
3-Ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-ethyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C9H12N2O/c1-2-11-8-4-3-5-9(12)7(8)6-10-11/h6H,2-5H2,1H3 |
InChI Key |
YZOKZEMLMLOGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)CCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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